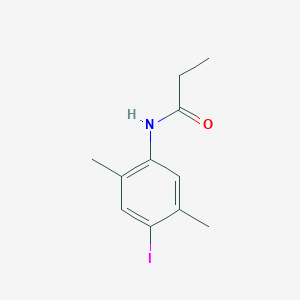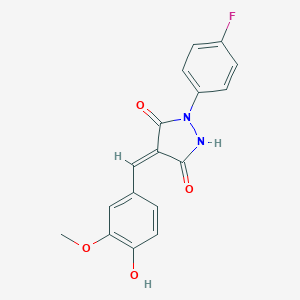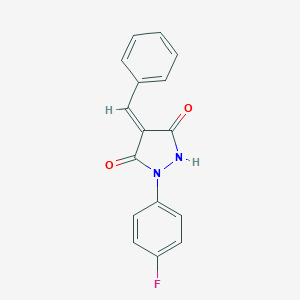![molecular formula C22H24BrN5O2S B301658 N-{1-[5-({2-[(4-bromo-2,6-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B301658.png)
N-{1-[5-({2-[(4-bromo-2,6-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{1-[5-({2-[(4-bromo-2,6-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide, also known as BVT.2733, is a novel small molecule inhibitor of the protein tyrosine phosphatase SHP-2. This compound has been shown to have potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and metabolic disorders.2733.
Mecanismo De Acción
N-{1-[5-({2-[(4-bromo-2,6-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide exerts its effects by inhibiting the activity of the protein tyrosine phosphatase SHP-2. SHP-2 is a key regulator of cell signaling pathways involved in cell growth, differentiation, and survival. Overexpression of SHP-2 has been implicated in the development and progression of various diseases, including cancer and autoimmune disorders. By inhibiting SHP-2 activity, N-{1-[5-({2-[(4-bromo-2,6-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide disrupts these signaling pathways, leading to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects
N-{1-[5-({2-[(4-bromo-2,6-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide has been shown to have a number of biochemical and physiological effects. In preclinical studies, N-{1-[5-({2-[(4-bromo-2,6-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide has been shown to inhibit the growth and proliferation of cancer cells, enhance the efficacy of chemotherapy and radiation therapy, improve glucose metabolism and insulin sensitivity, and reduce inflammation in animal models of autoimmune disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-{1-[5-({2-[(4-bromo-2,6-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide is its specificity for the SHP-2 protein. This specificity reduces the risk of off-target effects and makes it a promising candidate for therapeutic development. However, one limitation of N-{1-[5-({2-[(4-bromo-2,6-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide is its relatively low potency compared to other SHP-2 inhibitors. This may limit its efficacy in some applications and require higher dosages.
Direcciones Futuras
There are several future directions for research on N-{1-[5-({2-[(4-bromo-2,6-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide. One area of focus is on the development of more potent SHP-2 inhibitors with improved efficacy. Another area of research is on the identification of biomarkers that can predict response to N-{1-[5-({2-[(4-bromo-2,6-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide therapy. Additionally, further studies are needed to investigate the long-term safety and efficacy of N-{1-[5-({2-[(4-bromo-2,6-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide in preclinical and clinical settings.
Métodos De Síntesis
The synthesis of N-{1-[5-({2-[(4-bromo-2,6-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide involves a multi-step process that includes the reaction of 4-bromo-2,6-dimethylphenylamine with ethyl 2-bromoacetate to form 2-[(4-bromo-2,6-dimethylphenyl)amino]-2-oxoethyl bromide. This intermediate is then reacted with thiosemicarbazide to form 2-[(4-bromo-2,6-dimethylphenyl)amino]-2-oxoethylthiosemicarbazide, which is further reacted with 4-methyl-4H-1,2,4-triazole-3-thiol to form the final product, N-{1-[5-({2-[(4-bromo-2,6-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide.
Aplicaciones Científicas De Investigación
N-{1-[5-({2-[(4-bromo-2,6-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide has been extensively studied for its potential therapeutic applications in various diseases. One of the most promising areas of research is in the treatment of cancer. Studies have shown that N-{1-[5-({2-[(4-bromo-2,6-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide inhibits the growth and proliferation of cancer cells by targeting the SHP-2 protein, which is overexpressed in many types of cancer. N-{1-[5-({2-[(4-bromo-2,6-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models.
In addition to cancer, N-{1-[5-({2-[(4-bromo-2,6-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide has potential applications in autoimmune disorders, such as rheumatoid arthritis and lupus, as well as metabolic disorders, such as obesity and type 2 diabetes. N-{1-[5-({2-[(4-bromo-2,6-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide has been shown to improve glucose metabolism and insulin sensitivity in animal models of obesity and diabetes.
Propiedades
Nombre del producto |
N-{1-[5-({2-[(4-bromo-2,6-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide |
|---|---|
Fórmula molecular |
C22H24BrN5O2S |
Peso molecular |
502.4 g/mol |
Nombre IUPAC |
N-[1-[5-[2-(4-bromo-2,6-dimethylanilino)-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]ethyl]benzamide |
InChI |
InChI=1S/C22H24BrN5O2S/c1-13-10-17(23)11-14(2)19(13)25-18(29)12-31-22-27-26-20(28(22)4)15(3)24-21(30)16-8-6-5-7-9-16/h5-11,15H,12H2,1-4H3,(H,24,30)(H,25,29) |
Clave InChI |
UTWUSMJNUKLRIR-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1NC(=O)CSC2=NN=C(N2C)C(C)NC(=O)C3=CC=CC=C3)C)Br |
SMILES canónico |
CC1=CC(=CC(=C1NC(=O)CSC2=NN=C(N2C)C(C)NC(=O)C3=CC=CC=C3)C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B301576.png)


![N-[4-(diethylsulfamoyl)phenyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B301586.png)
![2-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B301588.png)
![N-[2-(4-morpholinyl)phenyl]-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B301590.png)
![2-[(5-methyl-1,3,4-oxadiazol-2-yl)thio]-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B301591.png)





